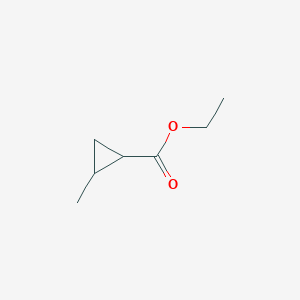

ethyl 2-methylcyclopropane-1-carboxylate

Description

The exact mass of the compound Ethyl 2-methylcyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYSLVLBKXDZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943175 | |

| Record name | Ethyl 2-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20913-25-1 | |

| Record name | Ethyl 2-methylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20913-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylcyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020913251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Methylcyclopropane-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylcyclopropane-1-carboxylate is a valuable synthetic intermediate characterized by a strained three-membered ring, a methyl substituent, and an ethyl ester functional group. This unique structural combination imparts specific reactivity, making it a significant building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on detailed experimental protocols and its role in drug development.

Physicochemical Properties

This compound is a colorless liquid with a fruity odor. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 20913-25-1 | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| Boiling Point | 75 °C at 11 mmHg | |

| Density | 1.006 g/cm³ | |

| Refractive Index | 1.448 | |

| Flash Point | 42.2 °C | |

| Vapor Pressure | 3.65 mmHg at 25 °C |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The expected characteristic signals are presented below.

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in ppm: ~4.1 (q, 2H, OCH₂CH₃), ~1.2 (t, 3H, OCH₂CH₃), ~1.1-1.8 (m, 4H, cyclopropyl protons), ~1.1 (d, 3H, CH₃). The cis and trans isomers will show distinct coupling constants and chemical shifts for the cyclopropyl protons. |

| ¹³C NMR | Expected chemical shifts (δ) in ppm: ~173 (C=O), ~60 (OCH₂), ~15-25 (cyclopropyl carbons and CH₃), ~14 (OCH₂CH₃). |

| Infrared (IR) | Characteristic absorption bands (cm⁻¹): ~1730 (C=O stretch of the ester), ~3000-2850 (C-H stretch), ~1200-1000 (C-O stretch). |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 83) or the entire ester group (-COOC₂H₅, m/z = 55). |

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the cyclopropanation of an appropriate α,β-unsaturated ester, namely ethyl crotonate. The Simmons-Smith reaction and its modifications are the most widely employed procedures for this transformation.

General Synthesis Scheme: Simmons-Smith Reaction

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of this compound, ethyl crotonate (which exists as E and Z isomers) is used as the starting material. The reaction proceeds as a concerted addition of a methylene group across the double bond.

Caption: General scheme for the synthesis of this compound via the Simmons-Smith reaction.

Detailed Experimental Protocol: Furukawa Modification

A common and effective modification of the Simmons-Smith reaction, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) instead of the zinc-copper couple, often leading to higher yields and better reproducibility.

Materials:

-

Ethyl crotonate

-

Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

-

Diiodomethane (CH₂I₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of ethyl crotonate (1 equivalent) in anhydrous dichloromethane.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Reagents: Diethylzinc solution (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. Following this, diiodomethane (1.2 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Work-up: The mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure this compound as a mixture of cis and trans diastereomers.

ethyl 2-methylcyclopropane-1-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-Methylcyclopropane-1-carboxylate for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the rational incorporation of unique structural motifs is a cornerstone of developing novel therapeutics with enhanced pharmacological profiles. Among these, cyclopropane derivatives have garnered significant attention as valuable bioisosteres and rigid scaffolds. The inherent ring strain and unique electronic properties of the cyclopropane ring can impart favorable characteristics to drug candidates, such as increased metabolic stability, improved binding affinity, and enhanced potency.[1][2][3] this compound is a key intermediate, serving as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4][5] This guide provides a technical overview of its molecular properties, a detailed experimental protocol for its synthesis, and a workflow for its preparation and purification.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [4][6][7] |

| Molecular Weight | 128.17 g/mol | [4][6][8] |

| CAS Number | 20913-25-1 | [4][6] |

| Appearance | Colorless liquid | [4][7] |

| Boiling Point | 151.5 °C | [9] |

| LogP | 1.20550 | [4] |

| IUPAC Name | This compound | [6] |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This section details a representative methodology for the synthesis of this compound from 2-methylcyclopropanecarboxylic acid and ethanol, a common and scalable laboratory procedure.

Objective: To synthesize this compound through the acid-catalyzed esterification of 2-methylcyclopropanecarboxylic acid.

Materials:

-

2-methylcyclopropanecarboxylic acid

-

Absolute ethanol (200 proof, anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 1.0 mole equivalent of 2-methylcyclopropanecarboxylic acid with 5.0 mole equivalents of absolute ethanol.

-

Acid Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the carboxylic acid mass) to the flask. The addition should be done carefully as it is an exothermic process.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine (saturated NaCl solution).

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a gateway to novel cyclopropane-containing compounds. The unique structural and electronic properties of the cyclopropane moiety can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The straightforward synthesis via Fischer esterification makes it an accessible intermediate for researchers in drug development. This guide provides the foundational technical information required for the effective utilization of this compound in the synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 20913-25-1 | Benchchem [benchchem.com]

- 6. This compound | CAS 20913-25-1 [matrix-fine-chemicals.com]

- 7. chembk.com [chembk.com]

- 8. 2-Ethyl-2-methylcyclopropane-1-carboxylic acid | C7H12O2 | CID 62389913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 20913-25-1 | VAA91325 [biosynth.com]

Spectroscopic Profile of Ethyl 2-Methylcyclopropane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-methylcyclopropane-1-carboxylate, a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition. This guide is intended to serve as a key resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The chemical shifts are indicative of the electronic environment of each proton.

| Assignment | Chemical Shift (δ) in ppm |

| A | 4.110 |

| B | 1.37 |

| C | 1.32 |

| D | 1.255 |

| E | 1.16 |

| F | 1.108 |

| G | 0.658 |

| Data sourced from ChemicalBook.[1] |

¹³C NMR (Carbon-13) NMR Data

Due to the limited public availability of the experimental ¹³C NMR spectrum for this compound, the following table provides predicted chemical shifts based on analogous structures and typical values for the functional groups present.

| Assignment | Predicted Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~173 |

| Methylene (-OCH₂CH₃) | ~60 |

| Methine (cyclopropyl CH) | ~22 |

| Methine (cyclopropyl CH) | ~18 |

| Methylene (cyclopropyl CH₂) | ~15 |

| Methyl (-OCH₂CH₃) | ~14 |

| Methyl (cyclopropyl-CH₃) | ~12 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~2980 | C-H stretch (alkane) | Strong |

| ~1730 | C=O stretch (ester) | Strong |

| ~1180 | C-O stretch (ester) | Strong |

| ~1030 | C-O stretch (ester) | Strong |

| ~1020 | Cyclopropane ring vibration | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass-to-charge ratios (m/z) of the parent ion and its fragments are key identifiers.[1]

| m/z | Relative Intensity (%) |

| 27.0 | 18.7 |

| 29.0 | 47.6 |

| 39.0 | 13.3 |

| 41.0 | 8.3 |

| 43.0 | 9.6 |

| 45.0 | 13.9 |

| 53.0 | 8.2 |

| 54.0 | 13.9 |

| 55.0 | 81.1 |

| 56.0 | 16.6 |

| 73.0 | 9.4 |

| 82.0 | 16.2 |

| 83.0 | 94.3 |

| 99.0 | 8.3 |

| 100.0 | 100.0 |

| 101.0 | 32.8 |

| Data sourced from ChemicalBook.[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Parameters :

-

Spectrometer : A 400 MHz or higher field NMR spectrometer.

-

Nuclei : ¹H and ¹³C.

-

Temperature : Standard room temperature (e.g., 298 K).

-

¹H NMR :

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR :

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : As a neat liquid, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Parameters (FTIR) :

-

Scan Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Data Acquisition : A background spectrum of the clean, empty salt plates is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

-

Gas Chromatography (GC) Parameters :

-

Column : A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature : 250 °C.

-

Oven Temperature Program : Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Mass Range : 40-400 amu.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern is then compared with known fragmentation rules for esters and cyclopropane-containing compounds to aid in structural elucidation.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Stereoisomers of Ethyl 2-Methylcyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylcyclopropane-1-carboxylate, a key structural motif in various biologically active molecules and synthetic intermediates, possesses a rich stereochemistry that significantly influences its physical properties and biological interactions. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the four stereoisomers of this compound. Detailed experimental protocols for diastereoselective synthesis and chiral resolution are presented, alongside a compilation of available quantitative data. Furthermore, this guide employs visualizations to elucidate the relationships between the stereoisomers and the logical workflows for their separation, serving as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The cyclopropane ring is a fundamental structural unit in a multitude of natural products and pharmaceutical agents. Its inherent ring strain and unique electronic properties impart specific conformational constraints and reactivity to molecules. When substituted, as in the case of this compound, the cyclopropane ring gives rise to stereoisomerism, which can have profound effects on a molecule's biological activity. This ester exists as four distinct stereoisomers: a pair of cis enantiomers, (1R,2S) and (1S,2R), and a pair of trans enantiomers, (1R,2R) and (1S,2S). The precise control and characterization of these stereoisomers are paramount in the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide details the common synthetic strategies to access the diastereomeric cis and trans mixtures, followed by established methodologies for the resolution of the enantiomers. It aims to provide researchers with the necessary theoretical background and practical protocols to effectively work with these valuable chiral building blocks.

Stereochemical Landscape

The stereoisomers of this compound arise from the two stereocenters at the C1 and C2 positions of the cyclopropane ring. The relative orientation of the methyl and carboxylate groups defines the diastereomers (cis or trans), while the absolute configuration at each stereocenter defines the enantiomers.

Navigating the Synthesis and Procurement of Ethyl 2-Methylcyclopropane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for ethyl 2-methylcyclopropane-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a clear presentation of key data to facilitate informed decision-making in the laboratory and during procurement.

Commercial Availability

This compound is readily available for research and development purposes from a variety of chemical suppliers. Key identifiers for this compound are:

-

CAS Number: 20913-25-1

-

Molecular Formula: C₇H₁₂O₂

-

Molecular Weight: 128.17 g/mol

The compound is typically offered in various quantities, from milligrams to kilograms, to accommodate the needs of both small-scale research and larger development projects. When sourcing this material, it is advisable to request a certificate of analysis to confirm the purity and specifications of the product.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Website | Notes |

| Biosynth | --INVALID-LINK-- | Offers the compound for pharmaceutical testing and as a reference standard. |

| Matrix Fine Chemicals | --INVALID-LINK-- | Supplies small and large quantities. |

| Benchchem | --INVALID-LINK-- | Provides the compound for research use. |

| Laibo Chem (via Orion Cientific) | --INVALID-LINK-- | Available in smaller package sizes. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. The data presented below has been compiled from various sources, and some variation in reported values exists, which is common for chemical data.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 128.17 g/mol | Multiple sources |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 151.5 °C (at 760 mmHg) | [2] |

| 75 °C (at 11 mmHg) | [3] | |

| Density | 1.006 g/cm³ | [4] |

| ~1.0195 g/cm³ (estimate) | [5] | |

| Refractive Index | 1.448 | [4] |

| ~1.480 (estimate) | [5] | |

| Flash Point | 42.2 °C | [4] |

Synthetic Methodologies

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary and most effective routes are the Fischer-Speier esterification of the corresponding carboxylic acid and the rhodium-catalyzed cyclopropanation of an appropriate alkene.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of 2-methylcyclopropanecarboxylic acid with ethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.

Caption: Fischer-Speier Esterification Pathway.

Detailed Experimental Protocol: Fischer-Speier Esterification

-

Materials:

-

2-methylcyclopropanecarboxylic acid (1.0 eq)

-

Anhydrous ethanol (10-20 eq, serving as reactant and solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylcyclopropanecarboxylic acid and anhydrous ethanol.

-

Carefully add the concentrated sulfuric acid to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolution is observed.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure to yield the pure ester.

-

Rhodium-Catalyzed Cyclopropanation

This method involves the reaction of an alkene (propene in this case) with an ethyl diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) acetate dimer. This reaction proceeds via a rhodium carbene intermediate and is often highly stereoselective.

Caption: Rhodium-Catalyzed Cyclopropanation Pathway.

Detailed Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

-

Materials:

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄, catalytic amount, e.g., 0.1-1 mol%)

-

Propene (in excess, can be bubbled through the solution or used in a pressure vessel)

-

Ethyl diazoacetate (1.0 eq)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium(II) acetate dimer in anhydrous dichloromethane.

-

Cool the solution to 0 °C or the desired reaction temperature.

-

If using gaseous propene, bubble it through the solution for a period to ensure saturation. For reactions requiring higher concentrations of propene, a pressure vessel may be necessary.

-

Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Allow the reaction to stir at the chosen temperature for an additional period after the addition is complete, monitoring the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Conclusion

This compound is a commercially accessible and valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide has provided a consolidated overview of its key properties, reliable suppliers, and detailed, actionable protocols for its synthesis via Fischer esterification and rhodium-catalyzed cyclopropanation. By leveraging the information presented herein, researchers and drug development professionals can confidently source or synthesize this important chemical intermediate for their research endeavors.

References

- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 2. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-Methylcyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 2-methylcyclopropane-1-carboxylate, a key building block in organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document extrapolates safety protocols from structurally similar chemicals, such as other cyclopropane derivatives and esters, to ensure a conservative and protective approach to its handling in a laboratory setting.

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be treated as a hazardous chemical. The primary hazards associated with this class of chemicals include flammability and potential toxicity.

GHS Classification (Anticipated)

A related compound, 2-ethyl-2-methylcyclopropane-1-carboxylic acid, is classified with the following hazards[1]:

-

Skin Irritation: Category 2

-

Serious Eye Damage: Category 1

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Furthermore, similar ethyl esters are often classified as flammable liquids. Therefore, it is prudent to handle this compound as a flammable liquid that can cause skin, eye, and respiratory irritation.

Signal Word: Danger [2]

Hazard Statements (Anticipated):

-

Causes skin irritation.[1]

-

Causes serious eye damage.[1]

-

May cause respiratory irritation.[1]

-

Harmful if swallowed.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and related compounds is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [4][5] |

| Molecular Weight | 128.17 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 151.5 °C | [6] |

| Flash Point | 42.2 °C | [5] |

| Storage Temperature | Room temperature | [4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[7][8]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (nitrile or butyl rubber are recommended), and a flame-retardant lab coat.[7]

-

Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid.[3][7]

-

Use only non-sparking tools and explosion-proof equipment.[2][9]

-

Avoid contact with skin and eyes.[2][10] Do not eat, drink, or smoke in the work area.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[2][9][10]

-

Incompatible materials to avoid include strong oxidizing agents, strong bases, acids, and strong reducing agents.[2][3]

Experimental Protocols

General Handling Procedure:

-

Preparation: Ensure the chemical fume hood is operational and all necessary PPE is worn. Assemble all required equipment and have spill control materials readily available.

-

Dispensing: Ground the container before opening. Slowly open the container to release any built-up pressure. Use a clean, dry pipette or syringe for transferring the chemical. Reseal the container immediately after use.

-

Reaction: Add the chemical to the reaction vessel within the fume hood. Maintain a controlled environment as required by the specific experiment (e.g., temperature, inert atmosphere).

-

Work-up and Cleaning: Quench the reaction safely according to the experimental procedure. Clean all glassware with an appropriate solvent in the fume hood. Collect all solvent rinses as hazardous waste.[7]

Spill Management:

In the event of a small spill, absorb the material with a non-combustible absorbent material such as sand or vermiculite. Place the absorbent material in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

Waste Disposal:

Collect all waste contaminated with this compound in a properly labeled, sealed, and compatible container. Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. The recommended disposal method is incineration by a licensed waste disposal contractor.[7][8]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[2][3]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[3]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and get immediate medical attention.[2][3]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11]

-

Specific Hazards: The substance is flammable, and its vapors may form explosive mixtures with air.[9] Containers may explode when heated.[9]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2][10]

Visualizing Safety Protocols

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

Caption: Hazard Identification and Response Workflow.

Caption: Spill Response Protocol.

References

- 1. 2-Ethyl-2-methylcyclopropane-1-carboxylic acid | C7H12O2 | CID 62389913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 20913-25-1 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 20913-25-1 | VAA91325 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide on the Thermal Stability of Ethyl 2-Methylcyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of ethyl 2-methylcyclopropane-1-carboxylate. Cyclopropane rings are integral structural motifs in numerous pharmaceutical compounds, contributing to their unique three-dimensional conformations and metabolic profiles. Understanding the thermal stability of molecules incorporating this moiety is paramount for drug development, formulation, and manufacturing processes. This document outlines the predicted thermal decomposition pathways based on established principles of cyclopropane chemistry, details the requisite experimental protocols for empirical analysis, and presents comparative quantitative data from related compounds to offer a predictive framework for the thermal behavior of this compound.

Introduction

This compound is a substituted cyclopropane derivative. The inherent ring strain of the cyclopropane ring makes it susceptible to thermal rearrangements and decompositions. The substitution pattern, including the ethyl ester and methyl groups, is expected to influence the activation energy and the nature of the decomposition products. In the context of drug development, thermal instability can lead to degradation of active pharmaceutical ingredients (APIs), affecting potency, safety, and shelf-life. Therefore, a thorough understanding of the thermal behavior of this and related compounds is critical.

The thermal decomposition of cyclopropanes typically proceeds through the cleavage of a carbon-carbon bond to form a diradical intermediate. This intermediate can then undergo various reactions, including ring-opening to form alkenes, or intramolecular hydrogen shifts followed by rearrangement. The presence of substituents, such as the ester and methyl groups on this compound, will direct the specific pathways and products of these thermal processes.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is predicted to proceed via a diradical mechanism, initiated by the homolytic cleavage of one of the ring's C-C bonds. The stability of the resulting diradical will dictate the primary decomposition pathway.

A logical relationship for the predicted thermal decomposition is as follows:

Caption: Predicted thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Stability Analysis

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., inert nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

-

Methodology:

-

A small, precisely weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is recorded. Endothermic events (like melting and boiling) and exothermic events (like decomposition) are detected.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

-

Methodology:

-

A sample of this compound is heated in a sealed vial or a pyrolysis chamber at a temperature determined from TGA/DSC data to be above its decomposition point.

-

The headspace gas or the pyrolyzed mixture is injected into a gas chromatograph.

-

The components of the mixture are separated on a capillary column (e.g., ZB-5MS Plus).

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra, which are compared against a spectral library (e.g., NIST).[1]

-

A general workflow for these experimental procedures is outlined below:

Caption: Experimental workflow for thermal stability analysis.

Quantitative Data for Related Compounds

| Compound | Temperature Range (K) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| 1-methoxy-1-methylcyclopropane | 665–737 | 252 ± 10 | 1014.76 ± 0.81 | [2] |

| cis-1-methoxy-2-methylcyclopropane | 597–689 | 233.1 ± 3.6 (to cis-1-methoxybut-1-ene) | 1013.79 ± 0.29 | [2] |

| trans-1-methoxy-2-methylcyclopropane | 597–689 | 243.7 ± 7.8 (to cis-1-methoxybut-1-ene) | 1014.05 ± 0.62 | [2] |

| 1,1,2,2-tetramethylcyclopropane | 672–1120 | 270.7 ± 2.1 | 1015.47 ± 0.13 | [3] |

Discussion

The data presented for analogous compounds suggest that the thermal decomposition of substituted cyclopropanes typically occurs at elevated temperatures, with activation energies in the range of 230-270 kJ/mol. The pre-exponential factors are generally high, consistent with a unimolecular decomposition process involving a diradical intermediate.

For this compound, the presence of the electron-withdrawing ester group and the electron-donating methyl group on the cyclopropane ring is expected to influence the stability of the diradical intermediate and thus the overall thermal stability. It is plausible that ring-opening will be the predominant thermal event, leading to the formation of various isomers of ethyl pentenoate. Further fragmentation at higher temperatures could also occur.

Conclusion

A comprehensive evaluation of the thermal stability of this compound is crucial for its potential applications in drug development. This guide has outlined the predicted decomposition pathways and provided detailed experimental protocols for a thorough investigation using TGA, DSC, and GC-MS. While direct experimental data for the target compound is lacking, the comparative data from related structures offer a solid foundation for predicting its thermal behavior. Empirical determination of the decomposition kinetics and product distribution is a necessary next step for any application where thermal stress is a possibility.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 2-Methylcyclopropane-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-methylcyclopropane-1-carboxylate. Due to the limited availability of specific quantitative data in public literature, this document focuses on its expected solubility based on general chemical principles and outlines detailed experimental protocols for its determination.

Introduction to this compound

This compound is a colorless liquid with a fruity odor, widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a cyclopropane ring and an ester functional group, dictates its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for reaction chemistry, purification processes, and formulation development.

Expected Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent Examples | Expected Solubility |

| Alcohols | Methanol, Ethanol, Propanol | Soluble/Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble/Miscible |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble/Miscible |

| Esters | Ethyl acetate | Soluble/Miscible |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble/Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible |

| Apolar Solvents | Hexane, Cyclohexane | Soluble |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble |

Note: This table is based on general principles of organic chemistry. Experimental verification is required for precise quantitative solubility data.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following section details a general yet comprehensive protocol that can be adapted for determining the solubility of this compound in various organic solvents.

This is a classical and reliable method for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the transferred solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent is completely removed, re-weigh the vial containing the solute residue.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of solute = (Mass of vial + solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

For more rapid and potentially more accurate measurements, instrumental methods can be employed.

Procedure using Quantitative NMR (qNMR):

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method.

-

Sample Preparation for qNMR:

-

Accurately weigh a specific amount of the clear, saturated solution into an NMR tube.

-

Add a known amount of a suitable internal standard (a compound that is soluble in the solvent and has a distinct NMR signal that does not overlap with the solute or solvent signals).

-

Add the appropriate deuterated solvent for locking.

-

-

NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis:

-

Integrate the signals corresponding to the solute and the internal standard.

-

Calculate the molar ratio of the solute to the internal standard.

-

From the known amount of the internal standard and the mass of the solution, the concentration of the solute can be determined.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its chemical structure strongly suggests high solubility in a wide array of common organic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Both the traditional gravimetric method and modern instrumental techniques can yield reliable data crucial for process optimization and formulation in research and drug development.

References

The Rising Potential of Ethyl 2-Methylcyclopropane-1-Carboxylate Derivatives in Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities, Synthetic Methodologies, and Mechanisms of Action of Novel Cyclopropane-Based Compounds.

The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its distinct stereoelectronic properties. Its inherent ring strain and high s-character of its carbon-carbon bonds can impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved binding affinity to biological targets, and increased potency. This technical guide delves into the burgeoning field of ethyl 2-methylcyclopropane-1-carboxylate derivatives, exploring their diverse biological activities, from antimicrobial and antifungal to anticancer and enzyme inhibition. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of relevant pathways to facilitate further research and development in this promising area.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of cyclopropane carboxamide derivatives as effective antimicrobial and antifungal agents. A series of fifty-three amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their in vitro activity against a panel of pathogenic bacteria and fungi. The results demonstrate that specific substitutions on the amide and aryl groups can lead to potent antimicrobial effects.

Quantitative Antimicrobial and Antifungal Data

The minimum inhibitory concentration (MIC80), the lowest concentration of a compound required to inhibit 80% of microbial growth, was determined for a series of novel cyclopropane carboxamide derivatives. The results are summarized in the table below.

| Compound ID | R Group | Test Organism | MIC80 (µg/mL)[1] |

| F8 | 4-chlorophenyl | Candida albicans | 16[1] |

| F24 | 4-bromophenyl | Candida albicans | 16[1] |

| F42 | 4-fluorophenyl | Candida albicans | 16[1] |

| F5 | Phenyl | Staphylococcus aureus | 32[1] |

| F9 | Thiazol-2-yl | Staphylococcus aureus | 64[1] |

| F29 | 4-methylphenyl | Staphylococcus aureus | 32[1] |

| F53 | 4-methoxyphenyl | Staphylococcus aureus | 64[1] |

| F7 | 4-chlorophenyl | Escherichia coli | >128 |

| F30 | 4-methylphenyl | Escherichia coli | >128 |

| F36 | 4-fluorophenyl | Escherichia coli | >128 |

Experimental Protocols

The synthesis of the target amide derivatives containing a cyclopropane ring was achieved through a multi-step process, as depicted in the workflow below.

Step 1: Synthesis of Cinnamic Acid Derivatives: A mixture of a substituted benzaldehyde, malonic acid, and piperidine in dimethylformamide (DMF) was heated at 90°C for 6 hours. After cooling, the reaction mixture was poured into ice water and acidified with HCl. The resulting precipitate was filtered, washed with water, and dried to yield the cinnamic acid derivative.[1]

Step 2: Synthesis of Weinreb Amides: To a solution of the cinnamic acid derivative in dichloromethane (DCM) were added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP), and N,O-dimethylhydroxylamine hydrochloride. The mixture was stirred at room temperature for 2 hours. The reaction was then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the Weinreb amide.[1]

Step 3: Synthesis of Cyclopropyl Ketones: Sodium hydride was added to a solution of trimethylsulfonium iodide in tetrahydrofuran (THF) at 0°C. After stirring for 30 minutes, a solution of the Weinreb amide in THF was added dropwise. The reaction was stirred at room temperature for 12 hours, then quenched with saturated ammonium chloride solution. The product was extracted with ethyl acetate, and the organic layer was washed, dried, and concentrated to afford the cyclopropyl ketone.[1]

Step 4: Synthesis of Cyclopropane Carboxylic Acid: The cyclopropyl ketone was dissolved in methanol, and a solution of sodium hydroxide was added. The mixture was stirred at room temperature for 8 hours. The methanol was removed under reduced pressure, and the residue was diluted with water and acidified with HCl. The precipitate was filtered, washed with water, and dried to yield the cyclopropane carboxylic acid intermediate.[1]

Step 5: Synthesis of Target Amide Derivatives: To a solution of the cyclopropane carboxylic acid in THF were added EDCI, 1-hydroxybenzotriazole (HOBt), and the appropriate amine. The mixture was stirred at 37°C for 12 hours. The solvent was removed, and the residue was dissolved in ethyl acetate. The organic layer was washed with sodium bicarbonate solution and brine, dried, and concentrated. The crude product was purified by column chromatography to give the final amide derivatives.[1]

The in vitro antimicrobial and antifungal activities of the synthesized compounds were determined using the microdilution method to find the MIC80 value.

Preparation of Microbial Suspensions: Bacterial strains (Staphylococcus aureus and Escherichia coli) were cultured in Mueller-Hinton broth, and the fungal strain (Candida albicans) was cultured in Sabouraud dextrose broth. The microbial suspensions were diluted to a final concentration of approximately 10^5 CFU/mL.[1]

Microdilution Assay: The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microtiter plates with the appropriate broth. The microbial suspension was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus. The MIC80 was determined as the lowest concentration of the compound that inhibited 80% of the visible growth of the microorganism. Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.[1]

Antitumor Activity

Cyclopropane-containing molecules have also shown promise as anticancer agents. Derivatives of betulinic acid, a naturally occurring pentacyclic triterpenoid with known antitumor properties, were synthesized with a cyclopropane ring to enhance their cytotoxic effects.

Quantitative Cytotoxicity Data

The cytotoxic activity of the synthesized cyclopropane derivatives of betulinic and betulonic acids was evaluated against several human cancer cell lines. The IC50 values, representing the concentration of a compound that inhibits 50% of cell growth, are presented below.

| Compound | Cancer Cell Line | IC50 (µM)[2] |

| 20,29-Dihydro-20,29-dichloromethylenebetulinic acid | Colo 38 (Melanoma) | 10[2] |

| Bro (Melanoma) | 10[2] | |

| CaOv (Ovarian Carcinoma) | 10[2] | |

| 20,29-Dihydro-20,29-dibromomethylenebetulinic acid | Bro (Melanoma) | ~10[2] |

| CaOv (Ovarian Carcinoma) | ~10[2] |

Experimental Protocols

Attachment of Dihalocarbenes: Dichlorocarbene or dibromocarbene was attached to the double bond of betulin diacetate to form the corresponding cyclopropane derivatives.[2]

Deprotection and Oxidation: The hydroxyl groups of the betulin cyclopropane derivatives were deprotected. These compounds were then oxidized with chromium trioxide to yield the corresponding derivatives of betulonic acid.[2]

Reduction: The oxo group of the betulonic acid derivatives was reduced with sodium borohydride to produce the final betulinic acid cyclopropane derivatives.[2]

Cell Culture: Human melanoma cell lines (Colo 38 and Bro) and a human ovarian carcinoma cell line (CaOv) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

MTT Assay: The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.

Enzyme Inhibition and Potential Signaling Pathways

A significant area of investigation for cyclopropane derivatives is their ability to act as enzyme inhibitors. Notably, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.

Quantitative Enzyme and Cellular Inhibition Data

The inhibitory activity of a series of novel cyclopropanecarboxamide derivatives against c-Met kinase and their cytotoxic effects on different cancer cell lines were determined.

| Compound ID | c-Met IC50 (µM)[3] | A549 Cell IC50 (µM)[3] | H460 Cell IC50 (µM)[3] | HT-29 Cell IC50 (µM)[3] |

| 26a | 0.016[3] | 1.59[3] | 0.72[3] | 0.56[3] |

Proposed Signaling Pathway Inhibition

The inhibition of c-Met kinase by these cyclopropane derivatives is expected to disrupt downstream signaling pathways that promote cancer cell growth and survival. A simplified representation of the c-Met signaling pathway and the point of inhibition is shown below.

Experimental Protocols

The in vitro inhibitory activity of the compounds against c-Met kinase was evaluated using a kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity.

Assay Procedure: The compounds were serially diluted in assay buffer. The c-Met enzyme, a substrate peptide, and ATP were added to the wells of a microplate. The reaction was initiated by the addition of the test compound or vehicle control. After incubation at room temperature, a kinase detection reagent was added, and the luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves.[3]

The antiproliferative activity of the compounds against human cancer cell lines (A549, H460, and HT-29) was determined using a standard MTT assay, as described in section 2.2.2.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The studies highlighted in this guide demonstrate their potential across a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The rigid nature of the cyclopropane ring allows for precise conformational control, which can be exploited to enhance potency and selectivity for specific biological targets.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the this compound core is needed to delineate clear SARs for different biological activities. This will enable the rational design of more potent and selective compounds.

-

Mechanism of Action Studies: For compounds with significant biological activity, further studies are required to elucidate their precise mechanisms of action. This includes identifying specific molecular targets and understanding their effects on downstream signaling pathways.

-

Pharmacokinetic and In Vivo Studies: Promising lead compounds should be advanced to pharmacokinetic profiling and in vivo efficacy studies in relevant animal models to assess their drug-like properties and therapeutic potential.

-

Exploration of New Biological Activities: The diverse biological activities observed for cyclopropane derivatives suggest that this scaffold may have potential in other therapeutic areas, such as anti-inflammatory and antiviral applications.

References

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Synthesis and antitumor activity of cyclopropane derivatives of betulinic and betulonic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Cyclopropane: A Technical Review of Ethyl 2-Methylcyclopropane-1-carboxylate Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylcyclopropane-1-carboxylate, a seemingly simple molecule, stands as a cornerstone in the synthesis of a diverse array of complex chemical structures. Its inherent ring strain and stereochemical properties make it a highly valuable building block, particularly in the development of novel pharmaceuticals and advanced agrochemicals. This technical guide provides a comprehensive literature review of its applications, focusing on synthetic methodologies, quantitative data, and the logical pathways of its utilization.

Synthesis and Chemical Profile

This compound is a colorless liquid at room temperature. Its synthesis is primarily achieved through two main routes: the esterification of 2-methylcyclopropanecarboxylic acid and the cyclopropanation of α,β-unsaturated esters. The choice of method often depends on the desired stereochemistry of the final product, as the molecule can exist as cis and trans isomers, each with its own pair of enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | 151.5 °C |

| Density | 1.006 g/cm³ |

| Flash Point | 42.2 °C |

| Refractive Index | 1.448 |

Note: Data represents general values and may vary slightly based on isomeric purity.

The reactivity of this compound is dominated by the chemistry of its three-membered ring. The significant ring strain allows for various ring-opening reactions, providing a pathway to more complex acyclic structures with defined stereochemistry.

Core Applications in Synthesis

The utility of this compound spans several key areas of chemical synthesis, primarily driven by the unique properties imparted by the cyclopropane moiety.

Pharmaceutical Intermediates

The cyclopropane ring is a prevalent motif in a number of biologically active molecules, where it can enhance potency, improve metabolic stability, and influence conformation. This compound serves as a key precursor to more complex pharmaceutical intermediates. For instance, derivatives of this molecule have been investigated for their potential as antimicrobial and antitumor agents.[1] The strained ring structure can interact favorably with biological targets like enzymes and receptors.[1]

While specific, detailed industrial synthetic routes starting directly from this compound are often proprietary, the general strategy involves the functionalization of the ester group or stereoselective ring-opening reactions to introduce new functionalities.

Diagram 1: General Synthetic Utility in Pharmaceuticals

Caption: Synthetic pathways from the core molecule to APIs.

Agrochemicals: The Pyrethroid Connection

One of the most significant applications of cyclopropane carboxylates is in the synthesis of pyrethroid insecticides. These synthetic analogs of the natural pyrethrins are highly effective and widely used in crop protection. While many commercial pyrethroids are derived from chrysanthemic acid (a more substituted cyclopropanecarboxylic acid), the fundamental synthetic principles often involve the construction of a cyclopropane ring and its subsequent esterification. This compound can be considered a foundational model for understanding the synthesis of these important agrochemicals.

Diagram 2: Conceptual Workflow for Pyrethroid Synthesis

Caption: Conceptual workflow for pyrethroid synthesis.

Material Science and Fine Chemicals

The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an attractive component in material science. Polymers and specialty chemicals incorporating this moiety can exhibit unique physical and optical properties. This compound can be utilized in the production of these materials, often after conversion to other functional derivatives.[1]

Experimental Methodologies

Detailed experimental protocols for the synthesis and application of this compound are often found within the context of larger synthetic sequences in the primary literature. Below are generalized procedures based on established chemical principles.

Synthesis of this compound via Esterification

A common method for the preparation of this compound is the Fischer esterification of 2-methylcyclopropanecarboxylic acid.

Protocol 1: Fischer Esterification

-

Reaction Setup: A solution of 2-methylcyclopropanecarboxylic acid in a molar excess of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Representative Application: Hydrolysis to 2-Methylcyclopropanecarboxylic Acid

The ester can be readily hydrolyzed back to the corresponding carboxylic acid, which is a common intermediate for further synthetic transformations.

Protocol 2: Basic Hydrolysis

-

Reaction Setup: this compound is dissolved in a suitable solvent mixture, such as ethanol and water.

-

Hydrolysis: An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added to the ester solution. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The reaction is monitored by TLC or GC until the starting material is consumed.

-

Workup: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidification and Extraction: The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic. This protonates the carboxylate salt, precipitating the carboxylic acid. The product is then extracted into an organic solvent like diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield 2-methylcyclopropanecarboxylic acid.

Quantitative Data Summary

The following table summarizes representative quantitative data that would be expected from the synthesis and reactions of this compound. It is important to note that actual yields will vary depending on the specific reaction conditions and the stereoisomeric purity of the starting materials.

Table 2: Representative Quantitative Data

| Reaction | Substrate | Product | Typical Yield (%) | Notes |

| Fischer Esterification | 2-Methylcyclopropanecarboxylic Acid | This compound | 70-90 | Dependent on removal of water. |

| Basic Hydrolysis | This compound | 2-Methylcyclopropanecarboxylic Acid | >90 | Generally a high-yielding reaction. |

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its applications in the development of pharmaceuticals and agrochemicals highlight the importance of the cyclopropane motif in designing molecules with specific biological activities. The synthetic methodologies for its preparation and subsequent transformation are well-established, providing a robust platform for the creation of complex and valuable chemical entities. Future research will likely continue to explore the unique reactivity of this and related cyclopropane derivatives in the quest for new and improved functional molecules.

References

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of ethyl 2-methylcyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. The unique strained ring structure of cyclopropanes offers specific conformational constraints that are leveraged in drug design to enhance potency and metabolic stability. This guide explores four primary methodologies for achieving diastereocontrol in the synthesis of the target molecule: the Simmons-Smith Reaction, Rhodium-Catalyzed Cyclopropanation, the Corey-Chaykovsky Reaction, and Michael-Initiated Ring Closure (MIRC).

Introduction to Diastereoselective Cyclopropanation

The synthesis of substituted cyclopropanes often yields a mixture of diastereomers. For applications in pharmaceuticals and other advanced materials, control over the relative stereochemistry is crucial. The methods outlined herein provide pathways to selectively synthesize either the cis or trans diastereomer of this compound. The choice of method will depend on the desired diastereomer, available starting materials, and required scale.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the different diastereoselective methods for the synthesis of this compound from ethyl crotonate. Please note that direct comparative studies on ethyl crotonate are not extensively documented in the literature; therefore, data from closely related α,β-unsaturated esters are included to provide a representative comparison.

| Method | Reagents | Typical Diastereomeric Ratio (trans:cis) | Typical Yield (%) |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple or Et₂Zn | 2:1 to 5:1 | 60-80 |

| Rhodium-Catalyzed Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄ | >95:5 | 70-90 |

| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | >95:5 (trans favored) | 65-85 |

| Michael-Initiated Ring Closure (MIRC) | e.g., Diethyl malonate, NaH | Highly variable, can be tuned for either isomer | 50-75 |

Method 1: Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes. The reaction involves an organozinc carbenoid, which adds a methylene group across the double bond. The stereochemistry of the starting alkene is retained in the product. For ethyl crotonate, which is predominantly the (E)-isomer, the Simmons-Smith reaction typically yields the trans-diastereomer as the major product.

Logical Workflow for Simmons-Smith Reaction

Caption: Workflow for the Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Reaction

-

Preparation of the Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust (1.2 equivalents) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum until the copper(I) chloride turns from white to yellow, then allow it to cool to room temperature under a nitrogen atmosphere.

-

Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

-